O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate
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Overview
Description
O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate is a deuterated derivative of Bisoprolol, a beta-blocker medication commonly used to treat high blood pressure and heart failure. The compound is primarily used in scientific research, particularly in the fields of proteomics and pharmacokinetics .
Preparation Methods
The synthesis of O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate involves multiple steps, starting from the parent compound Bisoprolol. The deuteration process typically involves the replacement of hydrogen atoms with deuterium. Specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods often involve large-scale chemical synthesis under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in studies involving metabolic pathways and enzyme kinetics.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets and pathways involved include the beta-1 adrenergic receptor and the downstream signaling pathways that regulate cardiovascular function .
Comparison with Similar Compounds
O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements. Similar compounds include:
Bisoprolol: The parent compound, commonly used as a beta-blocker medication.
Atenolol: Another beta-blocker with similar pharmacological effects.
Metoprolol: A beta-blocker used to treat high blood pressure and heart conditions.
The deuterated version offers advantages in research applications, particularly in studies requiring high sensitivity and accuracy .
Properties
IUPAC Name |
1-[4-(2-ethoxyethoxymethyl)phenoxy]-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4/c1-4-20-9-10-21-12-15-5-7-17(8-6-15)22-13-16(19)11-18-14(2)3/h5-8,14,16,18-19H,4,9-13H2,1-3H3/i2D3,3D3,14D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVJAGJYMLRLHP-MJMKZUOMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCC1=CC=C(C=C1)OCC(CNC(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)COCCOCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.